Furopelargone A
Description
Properties
CAS No. |
1143-45-9 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10,13-14H,5-6H2,1-4H3/t10-,13-,14-/m0/s1 |
InChI Key |
DVIZGXBTTFXQQC-BPNCWPANSA-N |
SMILES |
CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@H]1C2=C(C=CO2)C(C)C)C(=O)C |
Canonical SMILES |
CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |
Other CAS No. |
1143-45-9 |
Origin of Product |
United States |
Preparation Methods
Hydrodistillation of Essential Oils
Furopelargone A has been isolated from plant essential oils using hydrodistillation. For example, Salvia species’ aerial parts are air-dried and subjected to hydrodistillation in a Clevenger apparatus for 2 hours. The resulting essential oil is diluted in n-hexane (5%) and analyzed via GC-MS to identify sesquiterpenoid constituents.
Critical parameters include:
Chromatographic Purification
Post-distillation, this compound is purified using silica gel column chromatography with gradient elution (petroleum ether/CH₂Cl₂, 19:1 to 1:1). This step resolves furan derivatives from monoterpenes and other non-polar contaminants.
Advanced Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is indispensable for characterizing this compound. Key chromatographic conditions include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for this compound’s intermediates (e.g., spiro-compound B ) are critical for verifying regio- and stereochemistry. For instance, the δ 2.5–3.0 ppm region in ¹H NMR spectra reveals protons adjacent to the furan oxygen, while ¹³C NMR confirms carbonyl carbons at ~200 ppm.
Challenges and Recent Advances
Chemical Reactions Analysis
Types of Reactions
Furopelargone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Furopelargone A has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Furopelargone A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Furopelargone B
- Molecular Formula : C₁₅H₂₂O₂ (identical to Furopelargone A) .
- Key Differences : While sharing the same molecular formula, Furopelargone B has a distinct bicyclic arrangement and substitution pattern, leading to variations in bioactivity. It is isolated from Alpinia species and exhibits anti-inflammatory properties, whereas this compound lacks well-documented pharmacological data .
- Sources : Alpinia galanga and related species .
α-Calacorene
- Molecular Formula : C₁₅H₂₂O.
- Comparison: Unlike this compound, α-calacorene lacks a ketone group and features a cadinane-type skeleton. Both compounds are sesquiterpenoids but differ in biological roles; α-calacorene is associated with antimicrobial activity, while this compound’s functions remain understudied .
Functional Analogs
Brasilamide E
Fraxinellone
- Structure: A degraded limonoid with a furan ring.
- Bioactivity : Exhibits antifertility, anti-inflammatory, and insecticidal activities .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogs
Table 2: Relative Abundance in Essential Oils
Research Findings and Gaps
- Isolation and Identification : this compound is consistently identified via GC-MS due to its retention index (RI: 1538) and mass spectral data .
- Synthetic Accessibility : Furan-containing compounds like this compound are often synthesized via oxidative dearomatization, but specific protocols for this compound are lacking .
Q & A
Q. Example Table :
| Study | Bioassay Model | IC₅₀ (μM) | Purity (%) |
|---|---|---|---|
| A | HeLa cells | 12.3 | 95 |
| B | MCF-7 cells | 45.6 | 80 |
| Note: Discrepancies may stem from purity thresholds or cell line specificity. |
What strategies are effective for designing a hypothesis-driven study on this compound’s mechanism of action?
Advanced Research Question
Adopt the PICO framework (Population, Intervention, Comparison, Outcome) :
- Population : Target protein/enzyme (e.g., cytochrome P450).
- Intervention : Dose-response assays with this compound.
- Comparison : Positive/negative controls (e.g., known inhibitors).
- Outcome : Kinetic parameters (Km, Vmax) or transcriptional changes (RNA-seq).
Q. Methodological Rigor :
- Use knockout models (CRISPR/Cas9) to confirm target specificity.
- Validate findings via orthogonal assays (e.g., SPR for binding kinetics) .
How should researchers validate the purity of synthesized this compound derivatives?
Basic Research Question
- Analytical Techniques :
- HPLC-DAD : Monitor UV-Vis spectra for peak homogeneity.
- HRMS : Confirm molecular formula (<5 ppm mass error).
- Quantitative Standards : Compare retention times and spectral data with certified reference materials (CRMs) .
Advanced Consideration : Employ hyphenated techniques (LC-NMR-MS) for real-time structural analysis during purification .
What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Advanced Research Question
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism).
- Outlier Detection : Apply Grubbs’ test or robust regression to minimize false positives .
- Multivariate Analysis : PCA or PLS-DA to identify confounding variables (e.g., solvent effects) .
Q. Example Workflow :
Collect triplicate measurements at each concentration.
Calculate EC₅₀ values with 95% confidence intervals.
Report p-values adjusted for multiple comparisons (Bonferroni correction).
How can researchers identify gaps in the existing literature on this compound’s pharmacokinetics?
Basic Research Question
Conduct a systematic review using PRISMA guidelines:
Search Strategy : Use keywords (e.g., “this compound ADME”) across PubMed, Web of Science, and Embase.
Data Extraction : Tabulate parameters (e.g., bioavailability, half-life) from preclinical studies .
Gap Analysis : Highlight understudied areas (e.g., metabolite identification, interspecies variability) .
What ethical and practical considerations apply when designing in vivo studies with this compound?
Advanced Research Question
- Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and humane endpoints .
- Feasibility : Pilot studies to determine optimal dosing (LD₅₀ estimation) and minimize resource waste .
- Data Transparency : Archive raw data in repositories like Figshare or Zenodo for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
